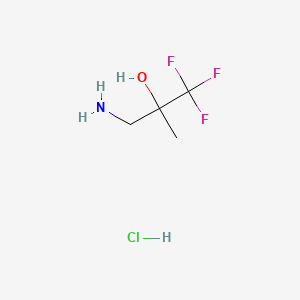

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

CAS No.: 1334546-33-6

Cat. No.: VC2584875

Molecular Formula: C4H9ClF3NO

Molecular Weight: 179.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334546-33-6 |

|---|---|

| Molecular Formula | C4H9ClF3NO |

| Molecular Weight | 179.57 g/mol |

| IUPAC Name | 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C4H8F3NO.ClH/c1-3(9,2-8)4(5,6)7;/h9H,2,8H2,1H3;1H |

| Standard InChI Key | NYMNLWVSNZJVCJ-UHFFFAOYSA-N |

| SMILES | CC(CN)(C(F)(F)F)O.Cl |

| Canonical SMILES | CC(CN)(C(F)(F)F)O.Cl |

Introduction

Chemical Identity and Properties

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is the hydrochloride salt of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol, a fluorinated amino alcohol with distinctive chemical characteristics. The compound features a trifluoromethyl group, which significantly influences its chemical behavior and potential applications. This salt form enhances its solubility and stability in aqueous solutions, making it particularly valuable for various research and industrial purposes.

Physical and Chemical Properties

The compound is characterized by its well-defined molecular structure and specific physical properties as outlined in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉ClF₃NO |

| Molecular Weight | 179.57 g/mol |

| CAS Number | 1334546-33-6 |

| IUPAC Name | 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C4H8F3NO.ClH/c1-3(9,2-8)4(5,6)7;/h9H,2,8H2,1H3;1H |

| Standard InChIKey | NYMNLWVSNZJVCJ-UHFFFAOYSA-N |

| SMILES | CC(CN)(C(F)(F)F)O.Cl |

| PubChem Compound | 71757351 |

Table 1: Physical and Chemical Properties of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

Structural Features

The structural characteristics of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride include a central carbon atom bonded to three fluorine atoms (trifluoromethyl group), an amine group (-NH₂), and a hydroxyl group (-OH). This specific configuration contributes significantly to its reactivity profile and potential as a precursor in organic synthesis. The presence of the trifluoromethyl group notably alters the compound's chemical behavior compared to non-fluorinated analogues, enhancing its lipophilicity and potentially affecting its interactions within biological systems.

Synthesis Methods

Multiple synthetic routes have been reported for the preparation of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride, highlighting its accessibility for research and industrial applications. These methods typically involve the synthesis of the free base followed by conversion to the hydrochloride salt to enhance stability and solubility.

| Symbol (GHS) | GHS07 |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H319-H315-H302-H335 |

| Precautionary Statements | P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P-P264-P270-P301+P312-P330-P501 |

Table 2: Hazard Classification of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

The hazard statements indicate that the compound:

-

Causes serious eye irritation (H319)

-

Causes skin irritation (H315)

-

Harmful if swallowed (H302)

-

May cause respiratory irritation (H335)

Comparative Analysis with Similar Compounds

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride shares structural similarities with several compounds, yet its unique features distinguish it in terms of reactivity and potential applications.

Structural Analogues

Table 3 presents a comparative analysis of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2-methylpropan-1-ol | C₄H₁₁NO | Lacks trifluoromethyl group |

| 3-Amino-1-hydroxypropane | C₃H₉NO | Does not contain fluorine or methyl group |

| 3-Amino-1,1-difluoroethanol | C₂H₅F₂NO | Contains two fluorine atoms instead of three |

| 3-Amino-N,N-dimethylpropanamide | C₅H₁₂N₂O | Contains an amide functional group instead of alcohol |

| 3-Amino-1,1,1-trifluoropropan-2-ol | C₃H₆F₃NO | Lacks methyl group on carbon-2 |

Table 3: Comparison of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol with Similar Compounds

Distinctive Features

The uniqueness of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride lies in its trifluoromethyl group and tertiary alcohol structure. These features significantly alter its chemical behavior compared to similar compounds, particularly in terms of:

-

Enhanced lipophilicity due to the trifluoromethyl group

-

Modified acidity of the hydroxyl group

-

Altered nucleophilicity of the amino group

-

Improved metabolic stability in biological systems

-

Distinct hydrogen bonding capabilities

Biological Activity and Research Perspectives

Research indicates that 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride exhibits biological activity that may have significant implications for pharmaceutical development.

Interaction with Biological Macromolecules

Studies focusing on the interactions between 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride and biological macromolecules are essential for understanding its potential therapeutic applications. These interactions may involve:

-

Protein binding studies

-

Enzyme inhibition assays

-

Receptor interaction analyses

-

Metabolic pathway investigations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume